

SR144528: A Technical Guide to a Selective CB2 Receptor Inverse Agonist

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For Researchers, Scientists, and Drug Development Professionals

Abstract

SR144528 is a well-characterized and widely utilized pharmacological tool in cannabinoid research. It is a potent and highly selective antagonist of the cannabinoid CB2 receptor, also exhibiting inverse agonist properties in various cellular systems.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of SR144528, presenting key quantitative data in structured tables, detailing experimental methodologies, and illustrating relevant signaling pathways and workflows using Graphviz diagrams. This document is intended to serve as an in-depth resource for researchers and professionals in drug development engaged in the study of the endocannabinoid system, particularly the role of the CB2 receptor.

Core Pharmacological Profile

SR144528 is distinguished by its high affinity and remarkable selectivity for the CB2 receptor over the CB1 receptor.[1][4] This selectivity is a critical attribute, enabling the specific investigation of CB2 receptor function both in vitro and in vivo.[1]

Binding Affinity and Selectivity

The binding affinity of **SR144528** for cannabinoid receptors has been consistently demonstrated across multiple studies. It exhibits sub-nanomolar affinity for the CB2 receptor,



while its affinity for the CB1 receptor is significantly lower, establishing its high selectivity.[1][2]

Table 1: Binding Affinity (Ki) of SR144528 for Cannabinoid Receptors

Receptor	Species/Syste m	Ki (nM)	Selectivity (CB1/CB2)	Reference
CB2	Human (cloned)	0.6	~700-fold	[1][4]
CB2	Rat (spleen)	0.6	-	[1][4]
CB1	Human (cloned)	400	-	[1][4]
CB1	Rat (brain)	400	-	[1][4]
CB1	CHO cells (human)	437	~728-fold	[5]

Functional Activity: Antagonism and Inverse Agonism

SR144528 functions as a potent antagonist, blocking the effects of CB2 receptor agonists.[1][3] Furthermore, it displays inverse agonist activity, inhibiting the constitutive, ligand-independent signaling of the CB2 receptor.[3][6][7] This dual functionality makes it a versatile tool for probing CB2 receptor signaling.

Table 2: Functional Activity of SR144528



Assay	System	Agonist Challenged	Measured Effect	Potency (IC50/EC50)	Reference
Adenylyl Cyclase	CHO cells (human CB2)	CP 55,940	Antagonism of forskolin- stimulated adenylyl cyclase inhibition	EC50 = 10 nM	[1][4]
Adenylyl Cyclase	CHO-CB2 cells	-	Stimulation of forskolin-sensitive adenylyl cyclase (Inverse Agonism)	EC50 = 26 ± 6 nM	[8]
Mitogen- Activated Protein Kinase (MAPK)	CHO cells (human CB2)	CP 55,940	Blockade of MAPK activation	IC50 = 39 nM	[1][4]
B-cell Activation	Human tonsillar B- cells	CP 55,940	Antagonism of B-cell activation	IC50 = 20 nM	[1][4]
[³⁵ S]GTPyS Binding	Mouse brainstem membranes	DAMGO (μ- opioid agonist)	Decrease in maximal stimulation	-	[9]
krox24 Reporter Activity	CHO cells (human CB2)	-	Reduction of basal activity (Inverse Agonism)	-	[6]

In Vivo Pharmacology



In vivo studies have confirmed the oral bioavailability and CB2 receptor-specific activity of SR144528.[1][3]

Table 3: In Vivo Activity of SR144528

Model	Species	Administrat ion	Effect	Potency (ED50/Dose)	Reference
Ex vivo [³H]- CP 55,940 binding	Mouse	Oral	Displacement from spleen membranes	ED50 = 0.35 mg/kg	[1][4]
Carrageenan- induced paw edema	Mouse	-	Reduction of paw swelling	0.01 mg/kg	[5]
Gastrointestin al motility	Rat	i.p.	Enhancement of WIN 55,212-2's acute effect	1 mg/kg	[8]

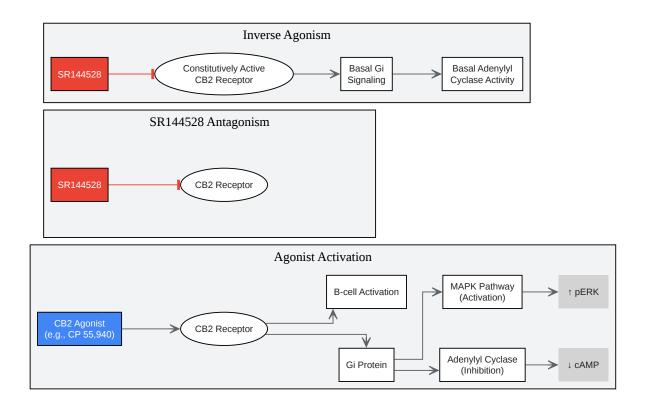
Off-Target Activity

It is important to note that at higher concentrations, **SR144528** has been shown to inhibit microsomal acyl-coenzymeA:cholesterol acyltransferase (ACAT) activity with an IC50 of 3.6 \pm 1.1 μ M.[8] This off-target effect appears to be independent of its action on CB2 receptors.[2]

Signaling Pathways and Experimental Workflows

The interaction of **SR144528** with the CB2 receptor modulates several key intracellular signaling pathways. The following diagrams illustrate these interactions and a typical experimental workflow for assessing its antagonist activity.

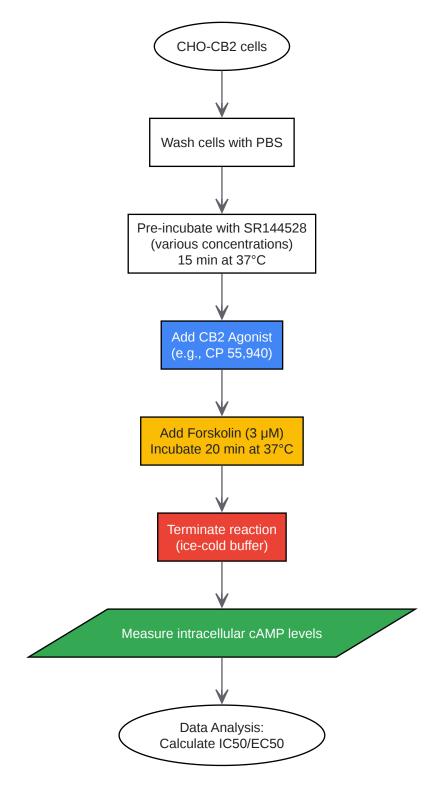




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Caption: SR144528's dual action on CB2 receptor signaling pathways.





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Caption: Experimental workflow for assessing **SR144528** antagonist activity.

Detailed Experimental Methodologies



Radioligand Binding Assay (for Ki determination)

- Source: Adapted from Rinaldi-Carmona et al., 1998.[4]
- Membrane Preparation: Membranes are prepared from CHO cells stably expressing the human CB1 or CB2 receptor, or from rat brain and spleen tissues.[4] Protein concentration is determined using a standard protein assay.[4]
- Incubation: Membranes (10-30 μg of protein) are incubated with a fixed concentration of the radioligand [³H]-CP 55,940 (e.g., 0.2 nM) and increasing concentrations of **SR144528**.[4] The incubation is carried out in a Tris-HCl buffer (50 mM, pH 7.4) at 30°C for 60-90 minutes.[4]
- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/C), pre-soaked in polyethyleneimine.[4]
- Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.
 [4]
- Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled cannabinoid agonist (e.g., 1 μM CP 55,940).[4] The Ki values are calculated from the IC50 values (concentration of SR144528 that inhibits 50% of specific binding) using the Cheng-Prusoff equation.[4]

Adenylyl Cyclase Activity Assay (for functional antagonism)

- Source: Adapted from Rinaldi-Carmona et al., 1998.[1][8]
- Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human CB2 receptor are used.[1][8]
- Assay Protocol:
 - Cells are washed with phosphate-buffered saline (PBS).[8]
 - Cells are pre-incubated with varying concentrations of SR144528 for 15 minutes at 37°C.



- A CB2 receptor agonist (e.g., CP 55,940) is added to the cells.
- Adenylyl cyclase is stimulated by the addition of forskolin (e.g., 3 μM final concentration), and cells are incubated for a further 20 minutes at 37°C.[8]
- The reaction is terminated by the addition of an ice-cold lysis buffer.[8]
- cAMP Quantification: Intracellular cAMP levels are measured using a competitive immunoassay or a reporter gene assay.[6]
- Data Analysis: The ability of SR144528 to reverse the agonist-induced inhibition of forskolinstimulated cAMP accumulation is quantified, and an EC50 value is determined.[1]

In Vivo Oral Administration and Ex Vivo Binding

- Source: Adapted from Rinaldi-Carmona et al., 1998.[1][4]
- Animal Model: Male Swiss mice are typically used.[4]
- Drug Formulation and Administration: **SR144528** is dissolved in a vehicle suitable for oral administration (e.g., Tween 80 and dimethylsulfoxide in distilled water).[4] The compound is administered orally (p.o.) at various doses.[1][4]
- Tissue Collection: At different time points after administration, animals are euthanized, and spleens (for CB2) and brains (for CB1) are collected.[1][4]
- Ex Vivo Binding: Membranes are prepared from the collected tissues, and a radioligand binding assay is performed as described in section 3.1 to measure the occupancy of the cannabinoid receptors by SR144528.[1][4]
- Data Analysis: The dose of SR144528 required to displace 50% of the specific binding of the radioligand (in vivo) is determined as the ED50.[1][4]

Conclusion

SR144528 is a cornerstone pharmacological tool for the investigation of the CB2 receptor. Its high potency, selectivity, and well-documented antagonist and inverse agonist properties make it an invaluable asset for elucidating the physiological and pathophysiological roles of the CB2



receptor. This guide provides a consolidated resource of its key pharmacological characteristics and methodologies for its use, intended to support and facilitate further research in the field of cannabinoid science and drug discovery. Researchers should, however, remain mindful of its potential off-target effects at higher concentrations.

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